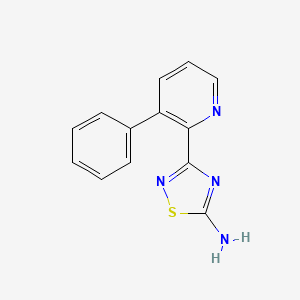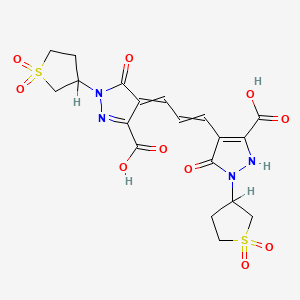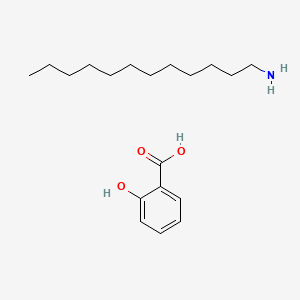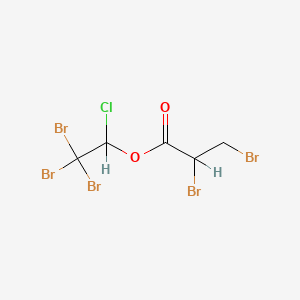
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is a halogenated organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate typically involves the halogenation of precursor compounds under controlled conditions. One common method includes the reaction of 2,3-dibromopropionic acid with 2,2,2-tribromo-1-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the original compound.
Aplicaciones Científicas De Investigación
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into target molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Tribromo-1-chloroethanol
- 2,3-Dibromopropionic acid
- 2,2,2-Tribromoethanol
Uniqueness
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties
Propiedades
Número CAS |
59866-72-7 |
|---|---|
Fórmula molecular |
C5H4Br5ClO2 |
Peso molecular |
531.06 g/mol |
Nombre IUPAC |
(2,2,2-tribromo-1-chloroethyl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C5H4Br5ClO2/c6-1-2(7)3(12)13-4(11)5(8,9)10/h2,4H,1H2 |
Clave InChI |
NGCYKKQMUGJOQS-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)OC(C(Br)(Br)Br)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


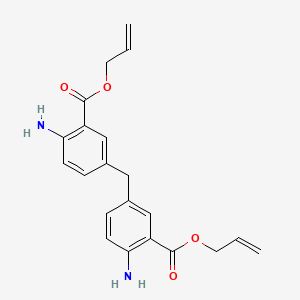

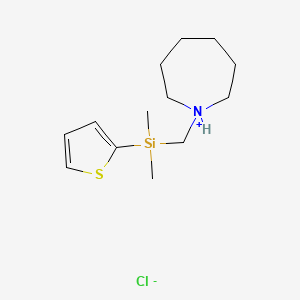
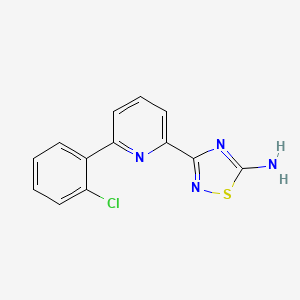
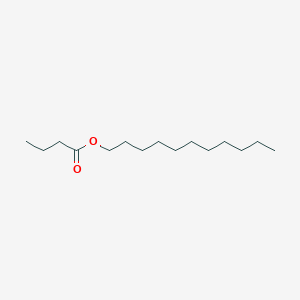
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)

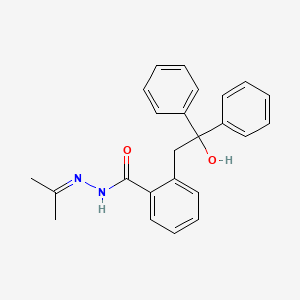
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
